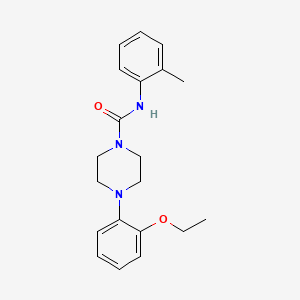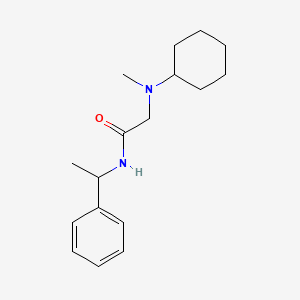
4-(2-ethoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(2-ethoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies, including its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of EPPC is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body, including the protein kinase CK2 and the enzyme acetylcholinesterase. EPPC has been shown to inhibit the activity of these proteins and enzymes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
EPPC has been shown to have various biochemical and physiological effects in the body. Studies have shown that EPPC can induce apoptosis, or programmed cell death, in cancer cells. Additionally, EPPC has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This may be responsible for its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPC for lab experiments is its availability. EPPC is a widely available compound that can be easily synthesized, making it a popular choice for scientific research. Additionally, EPPC has been shown to have promising results in various studies, making it a potentially valuable compound for future research.
However, there are also limitations to the use of EPPC in lab experiments. One limitation is the lack of understanding of its mechanism of action. Without a full understanding of how EPPC works in the body, it may be difficult to fully utilize its potential therapeutic effects. Additionally, more research is needed to fully understand the safety and toxicity of EPPC.
Orientations Futures
There are several future directions for research on EPPC. One area of research is the development of EPPC as a therapeutic agent for cancer and neurological disorders. More research is needed to fully understand the potential of EPPC in these areas and to develop safe and effective treatment options.
Another area of research is the development of new synthetic methods for EPPC. While the current synthesis method is well established, new methods may offer advantages in terms of efficiency and cost-effectiveness.
Finally, more research is needed to fully understand the mechanism of action of EPPC. A better understanding of how EPPC works in the body may lead to the development of new therapeutic agents and a better understanding of the potential limitations of EPPC in scientific research.
Conclusion
In conclusion, EPPC is a promising compound for scientific research, with potential applications in the treatment of cancer and neurological disorders. While more research is needed to fully understand its mechanism of action and potential limitations, EPPC offers an exciting area of research for the future.
Applications De Recherche Scientifique
EPPC has been studied for its potential applications in various scientific research fields. One of the most promising applications of EPPC is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Studies have shown that EPPC has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, EPPC has been shown to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-11-7-6-10-18(19)22-12-14-23(15-13-22)20(24)21-17-9-5-4-8-16(17)2/h4-11H,3,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAONRPCQWPFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)


![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)


![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422882.png)
![dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate](/img/structure/B4422885.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4422921.png)